Cyclopropyl trifluoromethanesulfonate
Overview
Description
Cyclopropyl trifluoromethanesulfonate is an organic compound with the chemical formula C4H5F3O3S . It is known for its unique structure, which includes a cyclopropyl group attached to a trifluoromethanesulfonate moiety. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
Cyclopropyl trifluoromethanesulfonate is primarily used as a reagent in organic synthesis
Mode of Action
As a reagent, this compound acts as an acylation catalyst . It facilitates the transfer of an acyl group to a substrate in a chemical reaction. This compound is particularly useful in C- and/or O-acylation reactions . The trifluoromethanesulfonate group is a good leaving group, which allows the cyclopropyl group to form a bond with the substrate.
Result of Action
The primary result of this compound’s action is the formation of new organic compounds. It can help synthesize a wide range of organic compounds, including those with potential biological activity .
Biochemical Analysis
Biochemical Properties
Cyclopropyl trifluoromethanesulfonate plays a significant role in various biochemical reactions. It is often used as a sulfonating agent, introducing sulfonate groups into organic molecules. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, influencing various metabolic pathways .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress responses and detoxification processes. Additionally, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing detoxification pathways. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers significant biological responses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in metabolic flux, influencing the levels of other metabolites in the cell. The metabolic pathways of this compound are complex and can vary depending on the specific cellular context .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in certain cellular compartments. This localization can affect its biological activity and interactions with other biomolecules. The distribution of this compound within tissues also plays a crucial role in determining its overall pharmacokinetic profile .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. This subcellular localization is essential for understanding the precise mechanisms of action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of cyclopropanol with trifluoromethanesulfonic anhydride. The reaction typically occurs under mild conditions and yields the desired product with high purity . Another method involves the use of 3-propenyloxy-1,2-dichloropropane, which reacts with trifluoromethanesulfonic acid to form the trifluoromethanesulfonic acid ester .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reactions are optimized for higher yields and purity, and the processes are designed to be scalable for commercial production .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl trifluoromethanesulfonate undergoes various chemical reactions, including substitution and acylation reactions. It is particularly effective in Friedel-Crafts acylation reactions, where it acts as an acylating agent .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols.
Acylation Reactions: this compound is used in acylation reactions with aromatic compounds.
Major Products: The major products formed from these reactions include acylated aromatic compounds and substituted cyclopropyl derivatives .
Scientific Research Applications
Cyclopropyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Trifluoromethanesulfonic acid esters
- Triflamides
- Cyclopropyl bromide
- Cyclopropanol
Cyclopropyl trifluoromethanesulfonate stands out due to its unique combination of a cyclopropyl group and a trifluoromethanesulfonate moiety, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
cyclopropyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPINOIDASKKAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539920 | |
Record name | Cyclopropyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25354-42-1 | |
Record name | Cyclopropyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of cyclopropyl trifluoromethanesulfonate with nucleophiles?
A1: The research demonstrates that this compound undergoes SN2 reactions with nucleophiles, leading to substitution with inversion of configuration at the cyclopropane carbon atom []. This means that the nucleophile attacks from the opposite side of the leaving group (trifluoromethanesulfonate), resulting in a complete inversion of the stereochemistry.
Q2: How does steric hindrance affect the reaction of substituted cyclopropyl trifluoromethanesulfonates with nucleophiles?
A2: The study investigated this by comparing the reactions of this compound (3) and the epimeric 2-methylcyclopropyl trifluoromethanesulfonates (16, 17) with tributylhexadecylphosphonium azide (QN3) []. The results showed that increasing steric hindrance around the reactive carbon atom led to a decrease in the proportion of cyclic azide products formed. This suggests that bulky substituents hinder the approach of the nucleophile, making the SN2 reaction less favorable.
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